molecular formula C9H11BrFN B1438687 1-(4-Bromo-2-fluorophenyl)propan-2-amine CAS No. 910409-78-8

1-(4-Bromo-2-fluorophenyl)propan-2-amine

Cat. No. B1438687
CAS RN: 910409-78-8
M. Wt: 232.09 g/mol
InChI Key: POPNOISTFVHLKW-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)propan-2-amine, also known as 4-bromo-2-fluorophenethylamine, is a fluorinated phenethylamine with a bromine atom at the 4-position. It is a key intermediate in the synthesis of many pharmaceuticals and other compounds, and has a wide range of applications in scientific research.

Scientific Research Applications

Neurotoxicity and Occupational Health

1-Bromopropane (1-BP), closely related to 1-(4-Bromo-2-fluorophenyl)propan-2-amine, is used as a solvent in various industries and has raised concerns about neurotoxicity and occupational health risks. Exposure has been linked to neurological illnesses among workers in industries using 1-BP, especially in dry cleaning and manufacturing, highlighting the need for awareness and control measures to limit exposure (MMWR. Morbidity and mortality weekly report, 2008).

Carcinogenic Risk from Aromatic Amines

The study of carcinogen-activating enzymes like phenol sulfotransferase SULT1A1 and arylamine N-acetyltransferase NAT2 has been pivotal in understanding urothelial cancer risks. Carcinogenic aromatic amines such as 4-aminobiphenyl, often found in tobacco smoke, are bioactivated through complex metabolic pathways. Individuals with certain genotypes of these enzymes may have an increased risk of urothelial cancer, emphasizing the significance of genetic and environmental factors in cancer risk (International Journal of Cancer, 2002).

Imaging and Diagnostic Uses

A novel 18F-labeled ligand, N-[3-bromo-4-(3-18F-fluoro-propoxy)-benzyl]-guanidine (LMI1195), is being developed for in vivo mapping of cardiac nerve terminals using PET imaging. This compound, structurally related to 1-(4-Bromo-2-fluorophenyl)propan-2-amine, shows promise in cardiac imaging and radiation dosimetry, suggesting its potential in diagnostic applications and drug development (The Journal of Nuclear Medicine, 2014).

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPNOISTFVHLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorophenyl)propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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